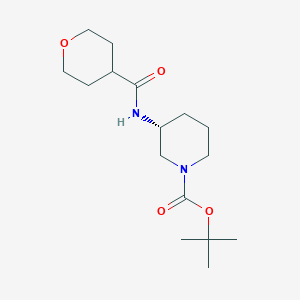

(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate

Description

This compound is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a tetrahydro-2H-pyran-4-carbonylamino substituent at the 3-position of the piperidine ring. The R-configuration at the stereocenter influences its biological activity and interaction with chiral environments.

Properties

IUPAC Name |

tert-butyl (3R)-3-(oxane-4-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXKSKQKWJNTQE-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Tetrahydropyran Moiety: This step may involve the use of protecting groups and selective deprotection strategies.

Formation of the tert-Butyl Ester: This is usually done through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tetrahydropyran moiety.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of (R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate is with a molecular weight of 271.37 g/mol. The compound consists of a tert-butyl group, a piperidine ring, and a tetrahydro-2H-pyran carbonylamine functionality, which are crucial for its biological activities.

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as an inhibitor of arginase, an enzyme involved in the urea cycle. Arginase inhibitors are being studied for their therapeutic effects in treating conditions such as cancer and cardiovascular diseases. For instance, derivatives of tetrahydropyridine have shown promising results in inhibiting human arginase isoforms with IC50 values indicating significant potency .

- Neuropharmacology : Due to the piperidine structure, this compound may exhibit neuroactive properties. Research indicates that piperidine derivatives can influence neurotransmitter systems, making them candidates for developing treatments for neurological disorders .

Synthetic Applications

- Synthesis of Bioactive Compounds : The synthetic versatility of this compound allows it to serve as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further functionalization makes it valuable in creating complex organic structures used in pharmaceuticals .

- Catalysis : The compound has potential applications in catalysis due to its unique structural features that can stabilize transition states or intermediates during chemical reactions. This property is particularly useful in asymmetric synthesis where selective formation of enantiomers is desired .

Case Studies

- Inhibition Studies : A study published by MDPI demonstrated that derivatives similar to this compound displayed significant inhibitory activity against human arginase with IC50 values ranging from 0.1 nM to 100 nM, highlighting their potential therapeutic applications .

- Pharmacokinetic Profiling : Research has shown that compounds with similar structures exhibit improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity, making them suitable candidates for drug development .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

tert-Butyl 4-Amino-4-(Pyridin-3-yl)Piperidine-1-Carboxylate (PK03447E-1)

- Structure: Features a pyridin-3-yl group and an amino substituent at the 4-position of the piperidine ring.

- Molecular Weight : 277.36 g/mol (C₁₅H₂₃N₃O₂) .

- Physical State : Light yellow solid .

- Safety : Requires respiratory, hand, and eye protection during handling due to unspecified hazards .

- Key Differences : The absence of a tetrahydro-2H-pyran moiety and the presence of a pyridinyl group likely enhance aromatic interactions but reduce conformational flexibility compared to the target compound.

(R)-tert-Butyl 3-(6H-Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazin-1-yl)Piperidine-1-Carboxylate

- Structure : Contains a fused heterocyclic imidazo-pyrrolo-pyrazine group at the 3-position.

- Synthesis : Prepared via hydrogenation with palladium on carbon and purified via silica gel chromatography .

- Molecular Weight : 530 g/mol (from MS m/z: 530 [M+H]⁺) .

- Key Differences : The bulky heterocyclic substituent may confer improved binding to biological targets (e.g., kinases) but could reduce solubility compared to the tetrahydro-2H-pyran derivative.

Hydroxyalkyl-Substituted Analogs

Amino-Hydroxyl Derivatives

- Examples: (3R,4R)-rel-tert-Butyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate (Similarity: 0.94) .

- Key Differences: The dual amino and hydroxyl substituents may increase hydrogen-bonding capacity, influencing pharmacokinetic properties such as membrane permeability.

Biological Activity

(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carbonylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine core, which is known for its versatility in drug design, particularly in the development of neuroactive compounds. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C17H33N3O7, with a molecular weight of 391.46 g/mol. The compound features a tert-butyl group and a tetrahydro-2H-pyran moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, including histamine H3 receptors. These interactions can modulate neurotransmission and have implications for cognitive enhancement and anticonvulsant activity .

Biological Activities

- Anticonvulsant Activity : Some derivatives of piperidine compounds have shown significant anticonvulsant properties in animal models. For instance, compounds with similar structural motifs have been evaluated for their efficacy in the maximal electroshock-induced seizure (MES) model, demonstrating promising results .

- Cognitive Enhancement : The potential for cognitive enhancement through modulation of histamine receptors has been explored. Compounds that act as antagonists at the H3 receptor have been associated with improved cognitive functions and memory retention in preclinical studies .

- Neuroprotective Effects : The ability of these compounds to penetrate the blood-brain barrier suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Histamine H3 Receptor Ligands : A series of piperazine derivatives were synthesized and tested for their binding affinity to human histamine H3 receptors. The findings indicated that certain modifications to the piperidine structure enhanced receptor binding and resulted in anticonvulsant effects in vivo .

- Cognitive Enhancers : Research into novel psychoactive substances has identified compounds that exhibit nootropic properties. These substances often share structural similarities with this compound, suggesting a broader category of cognitive enhancers that could be developed from this chemical framework .

Data Table: Summary of Biological Activities

Q & A

How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer:

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For structural refinement, SHELXL is widely used due to its robustness in handling small-molecule crystallography. It employs least-squares minimization for atomic parameter optimization and supports twinned data refinement. Preprocessing with SHELXS or SHELXD can assist in phase determination. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry .

What synthetic strategies are effective for introducing functional groups to the piperidine ring?

Methodological Answer:

Functionalization of the piperidine ring can be achieved via nucleophilic substitution or coupling reactions. For example:

- Boc deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the tert-butoxycarbonyl (Boc) group, exposing the amine for further reactions.

- Amide coupling : React the deprotected amine with activated carbonyls (e.g., tetrahydro-2H-pyran-4-carboxylic acid chloride) using coupling agents like HATU/DIPEA in DMF .

- Suzuki-Miyaura cross-coupling : Incorporate boronate esters (e.g., dioxaborolane derivatives) at specific positions for aryl group introduction .

How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects. To resolve these:

Perform variable-temperature NMR to detect slow-exchange conformers.

Compare X-ray-derived bond lengths/angles with DFT-optimized gas-phase structures.

Use SHELXL’s restraints to refine disordered regions in crystallographic data .

Validate NMR assignments via 2D experiments (e.g., HSQC, HMBC) and DEPT-135 for carbon multiplicity .

What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use flame-resistant lab coats, nitrile gloves, and eye protection. Avoid dust formation via solvent-wet handling.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Monitor stability via periodic HPLC-UV analysis .

- Incompatibilities : Strong oxidizers (e.g., peroxides) may degrade the Boc group; segregate storage .

How can the compound’s stability under varying pH and temperature be systematically assessed?

Methodological Answer:

Accelerated stability studies : Incubate aliquots at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 7–14 days.

Analytical monitoring : Use UPLC-MS to quantify degradation products. Track Boc group cleavage (m/z ~100.12) and piperidine ring oxidation.

Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

What advanced techniques validate stereochemical purity post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane:isopropanol (90:10) to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated profiles to confirm (R)-configuration.

- X-ray anomalous dispersion : Utilize heavy-atom derivatives (e.g., SeMet) in crystallography to assign absolute configuration .

How can researchers troubleshoot low yields in multi-step syntheses?

Methodological Answer:

- Intermediate characterization : Use in-situ IR to monitor reaction progress (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Purification optimization : For polar intermediates, employ reverse-phase flash chromatography (C18 silica, H₂O:MeCN gradient).

- Byproduct analysis : Conduct LC-HRMS to identify side products (e.g., over-Bocylation) and adjust stoichiometry .

What computational tools predict the compound’s solubility and logP?

Methodological Answer:

- COSMOtherm : Solubility predictions via solvent dielectric constant and Hildebrand parameters.

- Schrödinger’s QikProp : Estimates logP (octanol-water) using molecular descriptors. Validate experimentally via shake-flask method with UV detection .

How to address discrepancies in pharmacological activity across assay platforms?

Methodological Answer:

- Assay standardization : Normalize data to internal controls (e.g., reference inhibitors).

- Membrane permeability correction : Use PAMPA assays to adjust for cellular uptake variability.

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259367) to identify assay-specific artifacts .

What methods are recommended for large-scale purification without compromising stereointegrity?

Methodological Answer:

- Crystallization-driven purification : Optimize solvent mixtures (e.g., EtOAc/heptane) to isolate enantiopure crystals.

- Simulated Moving Bed (SMB) chromatography : Achieve >99% ee with chiral stationary phases (CSPs) at preparative scales.

- In-line PAT : Use Raman spectroscopy for real-time monitoring of eluent composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.